molecular formula C10H8BrIN2O2 B2707347 Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 478040-70-9

Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2707347
CAS No.: 478040-70-9
M. Wt: 394.994
InChI Key: YSYZPUGFDPVCEJ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and iodine atoms in the structure makes it a versatile intermediate for various chemical transformations.

Scientific Research Applications

Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrially relevant chemicals.

Future Directions

The future directions for this compound could involve further exploration of its potential anti-proliferative activity against S. pneumoniae and other potential medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with an appropriate bromoketone under specific conditions. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds through a tandem cyclization and bromination process, resulting in the formation of the desired imidazo[1,2-a]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactor technology can enhance the efficiency and yield of the synthesis process. These methods allow for better control over reaction conditions and can be scaled up for commercial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Oxidizing agents like TBHP and reducing agents such as sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for the formation of strong halogen bonds with target molecules, influencing their activity. The compound can modulate various biological pathways by binding to enzymes, receptors, or other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the simultaneous presence of both bromine and iodine atoms in its structure. This dual halogenation provides distinct reactivity and allows for a wider range of chemical transformations compared to its mono-halogenated counterparts .

Properties

IUPAC Name

ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYZPUGFDPVCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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